molecular formula Hg3O6S B072339 Mercury oxonium sulfate CAS No. 1312-03-4

Mercury oxonium sulfate

Cat. No. B072339
CAS RN: 1312-03-4
M. Wt: 729.8 g/mol
InChI Key: SZAAFGJXWYCFPL-UHFFFAOYSA-L
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Description

Mercury oxonium sulfate, also known as mercuric sulfate monohydrate, is a chemical compound composed of mercury, oxygen, sulfur, and water. It is a white crystalline solid that is highly toxic and can cause severe health hazards if not handled properly. This compound has been widely used in scientific research due to its unique properties and versatile applications.

Scientific Research Applications

Soil Remediation

Mercury oxonium sulfate plays a role in soil remediation, particularly in the thermal treatment of mercury-contaminated soil. Spectroscopic and microscopic techniques have shown that thermal treatment leads to the breakdown of mercury concentrated in soil particles. This process involves the volatilization of mercury in stages, first as elemental vaporization and then as oxide or sulfate phase at higher temperatures. Effective removal of mercury from soil can be achieved through this method, demonstrating its application in environmental cleanup (Taube et al., 2008).

Mercury Removal from Flue Gas

Innovative approaches to remove elemental mercury (Hg0) from flue gas have been explored, such as using sulfate-reducing membrane biofilm reactors (MBfR). These reactors achieve effective Hg0 removal by sulfate bio-reduction. The process involves mercury bio-oxidation coupled to sulfate bio-reduction, resulting in the formation of mercury sulfide (HgS) and humic acid bound mercury (HA-Hg), which are less bioavailable and non-toxic (Huang et al., 2019).

Mercury Adsorption Performance

Nanosized mineral sulfides, such as zinc sulfide (Nano-ZnS), have demonstrated high efficiency in the removal of elemental mercury (Hg0) from coal combustion flue gas. Studies have shown that the mercury adsorption performance of Nano-ZnS is not significantly affected by common gas components like water vapor, sulfur dioxide, and hydrogen chloride, though nitrogen oxides may inhibit mercury removal (Li et al., 2017).

Mercury Immobilization in Industrial Flue Gas

The role of sulfur trioxide (SO3) in mercury immobilization using mineral sulfide-based sorbents, like nanosized copper sulfide (Nano-CuS), has been systematically studied. The presence of SO3 significantly inhibits Hg0 removal, due to its oxidation of the sulfur species with high affinity to mercury. These insights can aid in optimizing the use of mineral sulfide sorbents for mercury immobilization in industrial flue gas (Yang et al., 2019).

Mercury Capture in Aquatic Systems

Molybdenum disulfide (MoS2) nanosheets with widened interlayer spacing have been identified as highly effective for mercury capture in aquatic systems. This is due to MoS2's unique 2D structure and sulfur-rich characteristic, enabling an extremely high mercury uptake capacity. This application is particularly relevant for environmental cleanup, including the treatment of industrial wastewater (Ai et al., 2016).

properties

CAS RN

1312-03-4

Product Name

Mercury oxonium sulfate

Molecular Formula

Hg3O6S

Molecular Weight

729.8 g/mol

IUPAC Name

mercury(2+);oxygen(2-);sulfate

InChI

InChI=1S/3Hg.H2O4S.2O/c;;;1-5(2,3)4;;/h;;;(H2,1,2,3,4);;/q3*+2;;2*-2/p-2

InChI Key

SZAAFGJXWYCFPL-UHFFFAOYSA-L

SMILES

[O-2].[O-2].[O-]S(=O)(=O)[O-].[Hg+2].[Hg+2].[Hg+2]

Canonical SMILES

[O-2].[O-2].[O-]S(=O)(=O)[O-].[Hg+2].[Hg+2].[Hg+2]

Color/Form

Lemon-yellow powder
BRIGHT-YELLOW SCALES

density

6.44

Other CAS RN

1312-03-4

physical_description

Mercuric subsulfate, [solid] appears as a lemon-yellow powder or bright yellow scaly material. Very slightly soluble in water and denser than water. Hence sinks in water. Toxic by inhalation and by ingestion.

solubility

SOLUBILITY IN WATER @ 16 °C: 0.003 G/100 CC;  SLIGHTLY SOL IN HOT WATER;  INSOL IN ALCOHOL
Sol in acids

vapor_density

25.2 (Air= 1)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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